![molecular formula C21H23N3O4 B2903310 Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1009524-59-7](/img/structure/B2903310.png)
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(dimethylamino)benzoate is represented by the linear formula: (CH3)2NC6H4CO2C2H5 . The molecule has a molecular weight of 193.24 .Physical And Chemical Properties Analysis
Ethyl 4-(dimethylamino)benzoate has a melting point of 63-66 °C (lit.) . It is a hydrophilic polymer, which means it has an affinity for water .Scientific Research Applications
Photoinitiator in Dental Materials
Ethyl 4-dimethylaminobenzoate (Et-PABA) is commonly used as a co-initiator with camphorquinone (CQ) to form self-adhesive composites. These composites are essential in the fabrication of photosensitizers within dental materials, aiding in the polymerization process under light exposure .
Cell Encapsulation Applications
In medical research, Et-PABA serves as a photoinitiator for cell encapsulation applications. This process is crucial for creating protective capsules around cells, which can be used for various therapeutic purposes .
UV-Curing Coatings and Inks
Et-PABA finds its application in UV-curing coatings and inks . It initiates photopolymerization of unsaturated prepolymers, which is a vital process for creating durable and quick-drying coatings and inks .
Organic Synthesis
This compound is also useful for organic synthesis . It plays a role in the synthesis of complex organic compounds by initiating various chemical reactions under specific conditions .
Active Pharmaceutical Ingredient Intermediate
Et-PABA acts as an intermediate in the production of active pharmaceutical ingredients (APIs). This role is critical in the pharmaceutical industry for developing and manufacturing effective medicinal products .
Mechanism of Action
Target of Action
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate, also known as Et-PABA, is a derivative of 4-aminobenzoate It is known to exhibit strong estrogenic activity .
Mode of Action
It is known to act as a photo-initiator . Photo-initiators are compounds that produce reactive species when exposed to radiation. These reactive species can initiate or catalyze chemical reactions, such as polymerization .
Biochemical Pathways
As a photo-initiator, et-paba likely influences pathways related to polymerization
Pharmacokinetics
It is described as a hydrophilic polymer , which suggests it may have good water solubility This could potentially influence its absorption and distribution within the body
Result of Action
As a photo-initiator, Et-PABA can generate free radicals upon illumination . These free radicals can then initiate chemical reactions, such as polymerization . The molecular and cellular effects of this action would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Et-PABA. For instance, as a photo-initiator, the presence and intensity of light would be a crucial factor in its action . Additionally, its hydrophilic nature suggests that it might be more stable and effective in aqueous environments .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-9-17(10-6-14)24-19(25)13-18(20(24)26)22-15-7-11-16(12-8-15)23(2)3/h5-12,18,22H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFYKASLGYRDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate |
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